![molecular formula C27H34N4 B12727930 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- CAS No. 135264-70-9](/img/structure/B12727930.png)
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with diamines, followed by cyclization and spiro formation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding .
Medicine
In medicinal chemistry, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar diazepine ring structure but lack the spiro linkage.
Piperazines: These compounds contain the piperazine ring but do not have the spiro or diazepine components.
Uniqueness
What sets Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- apart is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality.
Properties
CAS No. |
135264-70-9 |
---|---|
Molecular Formula |
C27H34N4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane] |
InChI |
InChI=1S/C27H34N4/c1-2-9-22(10-3-1)30-19-17-29(18-20-30)21-31-26-14-5-4-12-25(26)28-24-13-8-11-23(24)27(31)15-6-7-16-27/h1-5,9-10,12,14,23H,6-8,11,13,15-21H2 |
InChI Key |
GKWJOTCJRDMLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CN5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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